cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid
CAS No.: 733740-23-3
Cat. No.: VC4058307
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 733740-23-3 |
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Molecular Formula | C14H16O3 |
Molecular Weight | 232.27 g/mol |
IUPAC Name | (1R,3S)-3-phenacylcyclopentane-1-carboxylic acid |
Standard InChI | InChI=1S/C14H16O3/c15-13(11-4-2-1-3-5-11)9-10-6-7-12(8-10)14(16)17/h1-5,10,12H,6-9H2,(H,16,17)/t10-,12+/m0/s1 |
Standard InChI Key | KUSALHNDZJBSBH-CMPLNLGQSA-N |
Isomeric SMILES | C1C[C@H](C[C@H]1CC(=O)C2=CC=CC=C2)C(=O)O |
SMILES | C1CC(CC1CC(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES | C1CC(CC1CC(=O)C2=CC=CC=C2)C(=O)O |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound features a cyclopentane ring with two key substituents:
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A carboxylic acid group at position 1, which confers acidity (pKa ≈ 4.5–5.0) and hydrogen-bonding capacity .
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A 2-oxo-2-phenylethyl group at position 3, introducing keto-enol tautomerism potential and π-π stacking interactions via the phenyl ring.
The cis stereochemistry (1R,3S or 1S,3R configuration) creates a distinct spatial arrangement, influencing:
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Conformational flexibility: The cis geometry imposes steric constraints, reducing rotational freedom compared to trans isomers .
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Dipole interactions: Proximity of the polar carboxylic acid and ketone groups enhances solubility in polar aprotic solvents.
Table 1: Comparative Structural Features of Cyclopentane Carboxylic Acid Derivatives
Synthetic Methodologies
Key Reaction Pathways
Synthesis typically involves multi-step sequences leveraging classical organic transformations:
Cyclopentane Ring Formation
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Diels-Alder Reaction: Cyclopentane precursors are synthesized via [4+2] cycloaddition between cyclopentadiene and electron-deficient dienophiles (e.g., maleic anhydride).
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Ring-Closing Metathesis: Grubbs catalyst-mediated closure of diene substrates offers stereochemical control.
Stereochemical Control
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Chiral Auxiliaries: Use of (R)- or (S)-BINOL derivatives to induce desired cis configuration during acylation steps .
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Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures to isolate cis enantiomers.
Physicochemical Properties
Experimental and Predicted Data
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Melting Point: Estimated 180–185°C (analogous nitro derivative: 192°C ).
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Solubility:
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Water: <0.1 mg/mL (pH 7.4)
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DMSO: 25–30 mg/mL
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Ethanol: 15–20 mg/mL
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LogP: Calculated 2.1 ± 0.3 (indicating moderate lipophilicity) .
Spectroscopic Fingerprints
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